5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide

CAS No.: 78750-93-3

Cat. No.: VC1980301

Molecular Formula: C6H10N4O

Molecular Weight: 154.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78750-93-3 |

|---|---|

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 5-amino-1,2-dimethylimidazole-4-carboxamide |

| Standard InChI | InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11) |

| Standard InChI Key | HMZZWLKDLHIYQO-UHFFFAOYSA-N |

| SMILES | CC1=NC(=C(N1C)N)C(=O)N |

| Canonical SMILES | CC1=NC(=C(N1C)N)C(=O)N |

Introduction

Chemical Structure and Properties

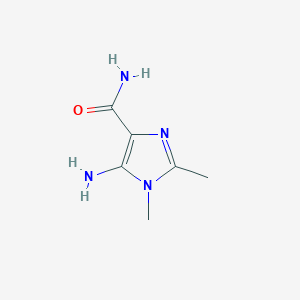

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is characterized by an imidazole ring core with specific substitution patterns. The compound contains an amino group at position 5, methyl groups at positions 1 and 2, and a carboxamide group at position 4. This unique arrangement contributes to its distinctive chemical and biological properties.

The compound possesses the following chemical identifiers and properties:

| Property | Value |

|---|---|

| CAS Number | 78750-93-3 |

| Molecular Formula | C6H10N4O |

| Molecular Weight | 154.17 g/mol |

| IUPAC Name | 5-amino-1,2-dimethylimidazole-4-carboxamide |

| SMILES Notation | CC1=NC(=C(N1C)N)C(=O)N |

| InChI | InChI=1S/C6H10N4O/c1-3-9-4(6(8)11)5(7)10(3)2/h7H2,1-2H3,(H2,8,11) |

| InChI Key | HMZZWLKDLHIYQO-UHFFFAOYSA-N |

The compound's structure features several important functional groups that contribute to its chemical reactivity and biological activity. The imidazole ring provides aromaticity and basic properties due to the nitrogen atoms. The amino group at position 5 can undergo various chemical reactions including oxidation and substitution, while the carboxamide group at position 4 can participate in hydrogen bonding interactions and undergo transformations such as hydrolysis and reduction .

Biological Activities

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide exhibits diverse biological activities that make it a compound of interest in various biomedical applications.

Anti-inflammatory Properties

One of the notable biological activities of this compound is its anti-inflammatory effect. Research indicates that it inhibits the production of pro-inflammatory cytokines and reduces the activation of NF-kB signaling pathways. These properties suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Anticancer Activity

The compound has demonstrated anticancer potential in various studies. It exhibits cytotoxic effects against several cancer cell lines, including those derived from rat glioma (C6) and human liver (HepG2). The compound's mechanism of action in cancer cells includes the induction of apoptosis through the activation of caspase pathways and the inhibition of angiogenesis, which is critical in tumor growth and metastasis.

Research has shown that certain derivatives exhibited significant cytotoxic effects against cancer cell lines, with IC50 values (the concentration required to inhibit 50% of cell growth) comparable to established anticancer drugs like cisplatin. The following table presents comparative IC50 values:

| Compound | C6 (Rat Glioma) IC50 (µM) | HepG2 (Human Liver) IC50 (µM) |

|---|---|---|

| Compound 20a | 27.0 ± 1.41 | 50.0 ± 5.0 |

| Compound 20g | 15.67 ± 2.52 | 58.33 ± 2.89 |

| Cisplatin (reference) | 23.0 ± 1.73 | 46.67 ± 7.64 |

These findings highlight the potential of this compound in developing effective anticancer therapies, particularly against specific types of cancer.

Metabolic Regulation

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide plays a role in metabolic regulation through its activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation by this compound can lead to improved glucose uptake and lipid metabolism, suggesting potential applications in treating metabolic disorders such as diabetes and obesity.

Research has demonstrated that the activation of AMPK by this compound can inhibit fibrosis in corneal fibroblasts after alkali injury. In mouse models, treatment with the compound significantly reduced TGF-β1 expression, which is implicated in fibrosis.

Research Applications

The unique chemical properties and biological activities of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide have led to its exploration in various research applications across multiple scientific disciplines.

Pharmaceutical Development

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide serves as a crucial intermediate in synthesizing pharmaceuticals targeting various conditions, including metabolic disorders, inflammatory diseases, and cancer. Its derivatives have shown promise in enhancing drug efficacy and specificity.

The compound's ability to activate AMPK makes it particularly interesting for developing treatments for metabolic disorders such as diabetes and obesity. Additionally, its anti-inflammatory and anticancer properties suggest potential applications in developing therapies for inflammatory diseases and various types of cancer.

Biochemical Research

In biochemical studies, this compound is investigated for its role in enzyme activity and protein interactions, providing insights into cellular processes and potential therapeutic targets. For instance, its interaction with AMPK and its effects on downstream signaling pathways are areas of active research.

The related compound 5-aminoimidazole-4-carboxamide riboside (AICAR) has been studied for its ability to activate the AMPK pathway in skeletal muscle, adipocytes, and hepatocytes, suggesting similar research applications for 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide .

Agricultural Applications

The compound is also explored for its potential in developing agrochemicals such as herbicides and fungicides aimed at improving crop yield and resistance to diseases. Studies have shown that derivatives of imidazole compounds can enhance plant resistance against pathogens while promoting growth, making them valuable in agricultural applications.

Material Science Applications

In material science, 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide is utilized in formulating advanced materials, including coatings and polymers. Its unique chemical properties contribute to enhanced durability and performance characteristics. Research indicates that incorporating this compound into polymer matrices can significantly improve thermal stability and mechanical strength.

Case Studies and Research Findings

Several research investigations have explored the properties and applications of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, providing valuable insights into its potential uses and mechanisms of action.

Anticancer Research

Research on the anticancer properties of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its derivatives has yielded promising results. In studies involving cancer cell lines, the compound demonstrated significant inhibitory effects on cell proliferation. The mechanism appears to involve the induction of apoptosis through specific molecular pathways involving apoptosis-related proteins.

A related imidazole compound, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide (ICA-1s), has been studied as a protein kinase C-iota (PKC-ι) inhibitor for cancer treatment. In a study using a murine model with xenografted DU-145 prostate cancer cells, tumors in treated mice grew at almost half the rate as untreated tumors, showing a significant reduction in growth .

AMPK Activation Studies

Research has demonstrated that 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide can activate AMPK, which in turn influences multiple cellular processes. One notable study showed that activation of AMP-dependent protein kinase by this compound can inhibit fibrosis in corneal fibroblasts after alkali injury. The treatment significantly reduced TGF-β1 expression, suggesting potential applications in treating fibrotic conditions.

Novel Derivative Development

Researchers have worked on developing novel derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide with enhanced biological activities. For example, scientists have reported the solid-phase synthesis of a new diphosphate derivative characterized by the presence of a 5'-phosphate group and a second phosphate moiety installed on a 5-hydroxypentyl chain attached to the 4-N-position. This modification allowed for the formation of a novel cyclic ADP-ribose (cADPR) mimic with potential biological applications .

Comparison with Similar Compounds

5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide belongs to the imidazole family, which includes various compounds with similar structures but different substitution patterns. Comparing this compound with similar ones can provide insights into structure-activity relationships.

Structural Comparisons

Several related compounds share structural similarities with 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide:

-

5-Amino-2-methyl-1H-imidazole-4-carboxamide (CAS: 37800-98-9): Similar structure but lacks the methyl group at position 1, having a molecular formula of C5H8N4O and molecular weight of 140.14 g/mol .

-

4-Amino-N,1-dimethyl-1H-imidazole-5-carboxamide (CAS: 858221-03-1): Has a similar structure but with different positioning of the amino and carboxamide groups, as well as an additional methyl group on the carboxamide nitrogen.

-

5-Amino-1,2,3-triazole-4-carboxamides (ATC): These compounds represent a different but related heterocyclic system, featuring a triazole ring instead of an imidazole ring, but maintaining similar substitution patterns with amino and carboxamide groups .

The unique substitution pattern of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide imparts distinct chemical and biological properties compared to similar compounds. For instance, the presence of methyl groups at positions 1 and 2 may enhance lipophilicity and affect membrane permeability, while the amino and carboxamide groups provide sites for hydrogen bonding and potential interaction with biological targets.

Future Research Directions

While significant progress has been made in understanding the properties and applications of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, several areas warrant further investigation to fully exploit its potential.

Medicinal Chemistry and Drug Development

Future research could focus on developing novel derivatives of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide with enhanced biological activities and improved pharmacokinetic properties. Structure-activity relationship (SAR) studies could help identify the key structural features responsible for specific biological activities, enabling the design of more potent and selective compounds.

Clinical studies to evaluate the efficacy and safety of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide and its derivatives in treating various conditions, including cancer, inflammatory diseases, and metabolic disorders, represent another important direction for future research .

Biochemical Mechanisms

Further investigation into the molecular mechanisms underlying the biological activities of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide, particularly its interaction with AMPK and other cellular targets, could provide valuable insights for developing targeted therapies.

Agricultural and Material Science Applications

Exploring the potential of 5-Amino-1,2-dimethyl-1H-imidazole-4-carboxamide in agricultural applications, such as developing new pesticides or plant growth regulators, and in material science, such as creating novel polymers with enhanced properties, represents promising avenues for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume